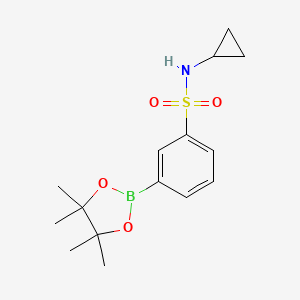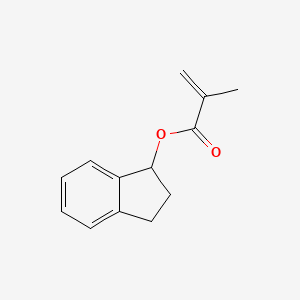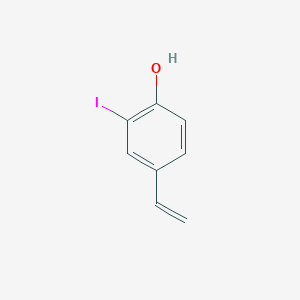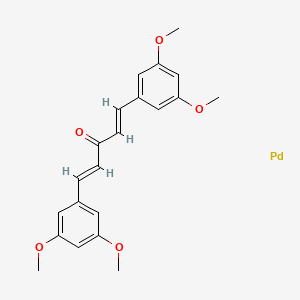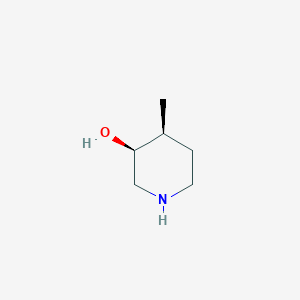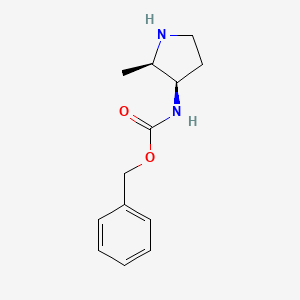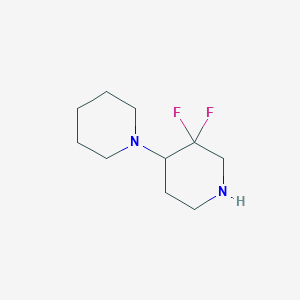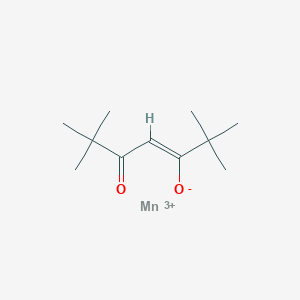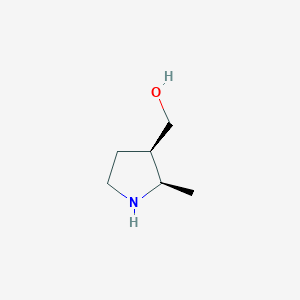
(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: is a chiral organic compound belonging to the class of secondary alcohols. It features a pyrrolidinyl ring, a methyl group, and a methanol moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reduction of its corresponding ketone or aldehyde precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: On an industrial scale, the compound is typically produced via catalytic hydrogenation of the corresponding pyrrolidinone derivatives under high pressure and temperature conditions.
Chemical Reactions Analysis
(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: undergoes various types of reactions:
Oxidation: Oxidation of the secondary alcohol group can yield the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as chromic acid (H2CrO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various alkyl halides for substitution reactions are commonly used.
Major Products Formed: The major products include ketones, carboxylic acids, amines, and various substituted derivatives.
Scientific Research Applications
(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of drugs targeting various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, metabolism, or neurotransmission.
Comparison with Similar Compounds
(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol and 3-(1-methyl-2-pyrrolidinyl)-pyridine .
Uniqueness: The presence of the methyl group at the 2-position and the specific stereochemistry of the pyrrolidinyl ring contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
[(2R,3R)-2-methylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZHCNQZSJKZPA-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B8088138.png)
![N-[1-(3,4-dimethoxyphenyl)but-3-enyl]aniline;hydrochloride](/img/structure/B8088143.png)

![N-[(2-methylphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride](/img/structure/B8088168.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B8088178.png)
